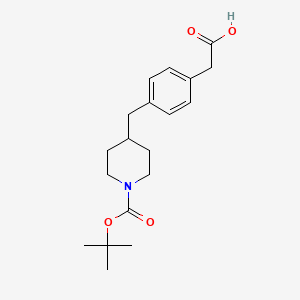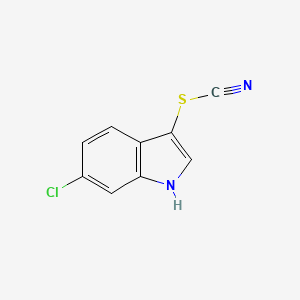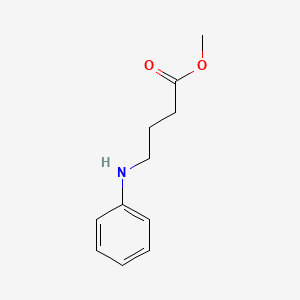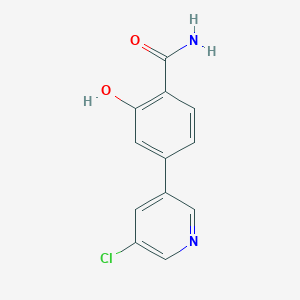
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 5-chloropyridin-3-yl group and a hydroxyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and 2-hydroxybenzoic acid.
Formation of Intermediate: The 5-chloropyridine is first converted to an intermediate, such as 5-chloropyridin-3-ylamine, through a series of reactions including nitration and reduction.
Coupling Reaction: The intermediate is then coupled with 2-hydroxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for monitoring the reaction progress.
化学反应分析
Types of Reactions
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzaldehyde or 4-(5-Chloropyridin-3-yl)-2-hydroxybenzoic acid.
Reduction: Formation of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, potentially leading to the development of new drugs.
Biology: It can be used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
作用机制
The mechanism of action of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme by binding to its active site and blocking its activity. The molecular pathways involved can include signal transduction pathways, such as the Ras/Erk or PI3K/Akt pathways, depending on the specific target.
相似化合物的比较
Similar Compounds
4-(5-Bromopyridin-3-yl)-2-hydroxybenzamide: Similar structure with a bromine atom instead of chlorine.
4-(5-Methylpyridin-3-yl)-2-hydroxybenzamide: Similar structure with a methyl group instead of chlorine.
4-(5-Fluoropyridin-3-yl)-2-hydroxybenzamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to molecular targets. The chlorine atom can also affect the compound’s electronic properties, making it distinct from its analogs.
属性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC 名称 |
4-(5-chloropyridin-3-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-8(5-15-6-9)7-1-2-10(12(14)17)11(16)4-7/h1-6,16H,(H2,14,17) |
InChI 键 |
CZIAEFLNBMUFRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)Cl)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)
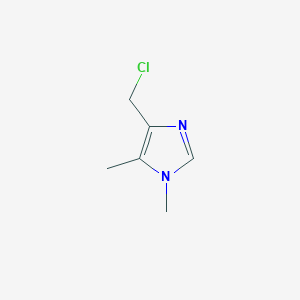
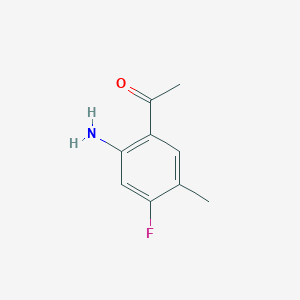

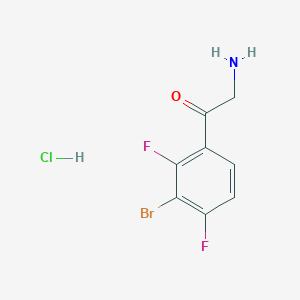
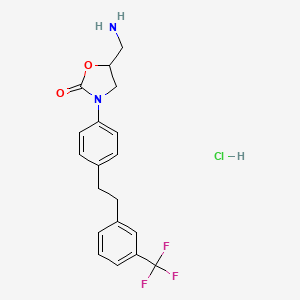
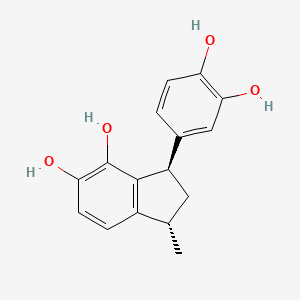
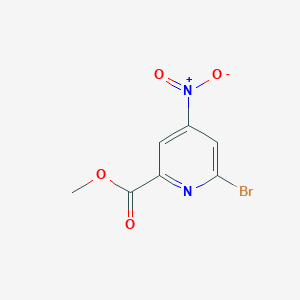
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
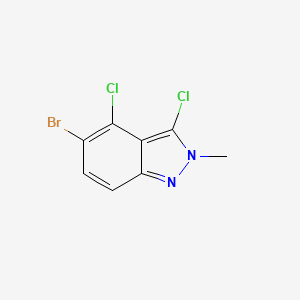
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12844247.png)
